7-Octen-2-ol

Description

Contextualizing Unsaturated Alcohols and Monoterpenoids in Organic Chemistry

In organic chemistry, unsaturated alcohols , also known as alkenols, are defined by the presence of at least one carbon-carbon double bond (C=C) within their molecular structure, in addition to a hydroxyl (-OH) functional group physicsandmathstutor.com, libretexts.org, wikipedia.org. The hydroxyl group imparts polarity and the capacity for hydrogen bonding, influencing solubility and boiling points, while the double bond introduces a site of unsaturation that can undergo a variety of addition reactions vulcanchem.com, wikipedia.org. Simple unsaturated alcohols, particularly those with the hydroxyl group directly attached to a double-bonded carbon (enols), can sometimes be unstable and prone to rearrangement into more stable carbonyl compounds libretexts.org. However, many unsaturated alcohols, including those with the double bond further removed from the hydroxyl group, are stable and exhibit distinct reactivity patterns.

Monoterpenoids , on the other hand, constitute a distinct class of organic compounds that are biosynthetically derived from two isoprene (B109036) units, resulting in a ten-carbon skeleton (C10) researchgate.net, pressbooks.pub, wikipedia.org. They encompass a wide array of structures, including acyclic, monocyclic, and bicyclic forms, and often feature oxygen-containing functional groups such as alcohols, ketones, or aldehydes researchgate.net, nih.gov. Examples include well-known compounds like geraniol, limonene, and camphor.

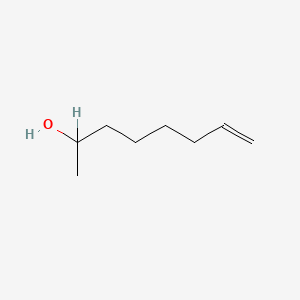

7-Octen-2-ol, with its eight-carbon chain and specific functional group placement, is classified as an unsaturated alcohol vulcanchem.com, nih.gov. It is not considered a monoterpenoid because it lacks the characteristic ten-carbon structure derived from two isoprene units. Nevertheless, its structure, featuring a secondary alcohol and a terminal alkene, makes it a molecule of interest for studying the combined reactivity of these functionalities vulcanchem.com.

Historical Perspectives on the Study of this compound and its Structural Analogues

The study of unsaturated alcohols has a long history in organic chemistry, driven by their ubiquity in nature and their utility in synthesis. While specific historical accounts focused exclusively on this compound are not extensively detailed in general literature, its structural class has been subject to considerable research.

The broader family of octenols has garnered attention, particularly for their role as attractants for insects. For instance, 1-octen-3-ol (B46169), often referred to as "mushroom alcohol," has been extensively studied for its ability to attract mosquitoes and other biting insects, leading to its use in pest control strategies scielo.br, wikipedia.org, herts.ac.uk, biodiversitylibrary.org. This research into related octenols highlights the biological significance and chemical properties associated with this chain length and functional group combination.

Structurally similar compounds, such as dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol), a C10 monoterpenoid with an octenol backbone, have a more prominent history in industrial applications, particularly in the fragrance and flavor industries. Dihydromyrcenol is valued for its fresh, floral, and lime-like aroma and is a common component in perfumes and consumer products chemicalbook.com, cymitquimica.com, google.com, patsnap.com. The development of synthetic routes for such compounds reflects a sustained interest in molecules possessing the octenol structural motif. Furthermore, the synthesis of related aldehydes like oct-7-enal (B9835) has also been explored using various chemical methodologies, providing a backdrop for understanding the synthetic chemistry surrounding this class of compounds google.com, scielo.br.

Scope and Significance in Academic and Industrial Chemistry

The significance of this compound spans both academic research and potential industrial applications, primarily stemming from its dual chemical functionality.

In academic chemistry , this compound serves as a valuable molecule for investigating reaction mechanisms and as a versatile building block in organic synthesis. Its secondary alcohol group can undergo oxidation to form ketones or participate in esterification and etherification reactions. Simultaneously, the terminal double bond is amenable to a range of transformations, including addition reactions (e.g., halogenation, hydrohalogenation), hydrogenation, and potentially polymerization under specific conditions vulcanchem.com. Its identification as a metabolite in biological systems also points to its relevance in biochemical studies and metabolic pathway analysis vulcanchem.com, nih.gov.

In industrial chemistry , while this compound itself may not be as widely utilized as some of its analogues, its structural characteristics suggest potential roles. The success of related compounds like dihydromyrcenol in the fragrance industry indicates that molecules with similar unsaturated alcohol frameworks can possess desirable olfactory properties chemicalbook.com, cymitquimica.com, google.com, patsnap.com. This suggests that this compound or its derivatives could find niche applications in perfumery or as intermediates in the synthesis of more complex fragrance or flavor compounds. Its potential as a chemical intermediate in the synthesis of fine chemicals or specialty materials is also a consideration, leveraging its reactive functional groups.

Data Tables

Table 1: Nomenclature and Identification of this compound

| Parameter | Value | Source Reference |

| Primary Name | This compound | vulcanchem.com, nih.gov |

| Systematic Name | Oct-7-en-2-ol | vulcanchem.com, nih.gov |

| CAS Registry Number | 39546-75-3 | vulcanchem.com, nih.gov |

| Molecular Formula | C8H16O | nih.gov |

| Molecular Weight | 128.21 g/mol | vulcanchem.com, nih.gov |

| Synonyms | xi-7-Octen-2-ol, (R)-oct-7-en-2-ol | vulcanchem.com, nih.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source Reference |

| Physical State (25°C) | Liquid | vulcanchem.com |

| Functional Groups | Secondary alcohol, Terminal alkene | vulcanchem.com |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | chemicalbook.com |

| Kovats Retention Index | 1064 (standard non-polar) | nih.gov |

| Reactivity | Undergoes oxidation (to ketone), esterification (alcohol); Addition, hydrogenation, polymerization (alkene) | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHUHVOEMVTVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337360 | |

| Record name | 7-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39546-75-3 | |

| Record name | 7-Octen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39546-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 7 Octen 2 Ol

Dehydrogenation and Catalytic Routes to 7-Octen-2-ol

While direct dehydrogenation of saturated octanols to yield this compound is not a common or straightforward synthetic pathway, catalytic processes play a crucial role in its preparation, often involving intermediate unsaturated carbonyl compounds.

Conversion of Saturated Octanols

The synthesis of this compound from saturated octanols typically involves multi-step sequences where the unsaturation is introduced catalytically, often leading to an intermediate ketone. For instance, 7-octanol can serve as a starting material, which is then catalytically converted to the corresponding unsaturated ketone, 7-octen-2-one. This ketone is subsequently reduced to afford this compound. This indirect approach leverages catalytic methods to establish the necessary functional groups and unsaturation.

Reduction Strategies for Carbonyl Precursors

A primary route to this compound involves the reduction of its corresponding ketone precursor, 7-octen-2-one. This strategy allows for the precise placement of the hydroxyl group at the C2 position while preserving the terminal double bond.

Chemoselective Reduction of 7-Octen-2-one

The reduction of 7-octen-2-one to this compound is commonly achieved using mild reducing agents that selectively target the carbonyl group without affecting the alkene. Sodium borohydride (B1222165) (NaBH₄) is a widely employed reagent for this transformation, known for its chemoselectivity in reducing ketones to secondary alcohols in the presence of carbon-carbon double bonds.

Table 1: Chemoselective Reduction of 7-Octen-2-one

| Precursor | Reducing Agent | Product | Conditions (Typical) | Notes |

| 7-Octen-2-one | Sodium borohydride | This compound | Methanol or Ethanol (B145695) solvent, 0°C to room temperature | High chemoselectivity for ketone reduction, preserves the terminal alkene. |

| 7-Octen-2-one | Lithium aluminium hydride (LiAlH₄) | This compound | Diethyl ether or THF, low temperature | Can be used, but requires careful control to avoid potential reduction or isomerization of the alkene. |

| 7-Octen-2-one | Electrochemical reduction | This compound | Mediated by specific catalysts (e.g., DMP⁺) | Can yield the desired alcohol, but direct reduction without mediators may lead to other products. |

Stereoselective and Enantioselective Reduction Techniques

The C2 carbon in this compound is a chiral center, meaning the compound exists as a pair of enantiomers, (R)-7-octen-2-ol and (S)-7-octen-2-ol. For applications requiring specific stereoisomers, enantioselective reduction of 7-octen-2-one is essential. While specific literature detailing the asymmetric reduction of 7-octen-2-one is limited, general methodologies for achieving such transformations are well-established. These include:

Chiral Catalysts: Employing transition metal catalysts complexed with chiral ligands (e.g., Noyori's ruthenium catalysts for ketone reduction) can induce enantioselectivity.

Chiral Reducing Agents: Using stoichiometric chiral hydride reagents, such as those derived from chiral auxiliaries, can also lead to enantiomerically enriched products.

Biocatalysis: Enzymes, particularly ketoreductases or lipases, can catalyze the highly enantioselective reduction of ketones. For example, lipase-catalyzed acetylation of racemic alcohols followed by hydrolysis is a method used for resolving enantiomers, and direct enzymatic reduction of ketones is also a viable strategy.

The development of efficient enantioselective methods for 7-octen-2-one would allow for the targeted synthesis of specific stereoisomers, which may possess distinct biological activities or olfactory properties.

Isomerization and Rearrangement Approaches

Isomerization reactions, which rearrange atoms within a molecule to form structural isomers, can also be employed in the synthesis of unsaturated alcohols. While direct isomerization pathways leading to this compound from other octenols are not extensively documented in the provided literature, the principle is demonstrated in related systems. For example, allylic alcohols can undergo catalytic isomerization to shift the position of the double bond. Studies have shown that compounds like oct-2-en-1-ol can be isomerized to octen-3-ol using catalysts such as methyltrioxorhenium (MTO) academie-sciences.fr. Similarly, the isomerization of 2,7-octadien-1-ol (B1588117) has been reported, though typically leading to aldehydes like 7-octen-1-al scielo.brgoogle.com. The application of such isomerization strategies to specifically synthesize this compound from readily available isomeric precursors remains an area for potential exploration in synthetic chemistry.

Isomerization of Olefinic Alcohols

Positional isomerization of olefins is a well-established strategy in organic synthesis, allowing for the transposition of double bonds along a carbon chain acs.orgresearchgate.net. While specific literature directly detailing the isomerization of a precursor to exactly this compound is limited in the provided search results, the general principle applies to unsaturated alcohols. For instance, research has explored the isomerization of allylic alcohols to carbonyl compounds (ketones) through redox mechanisms, often catalyzed by transition metals like ruthenium mdpi.comresearchgate.net. These reactions typically involve the formation of metal-hydride intermediates that facilitate the double bond migration.

A related transformation involves the isomerization of 2,7-octadien-1-ol. This compound can be isomerized to 7-octen-1-al using copper-based catalysts, a process patented by Kuraray Co., Ltd. . This specific example demonstrates the feasibility of isomerizing an unsaturated alcohol derivative to a different functionalized unsaturated compound. Furthermore, the isomerization of 2,7-octadien-1-ol can also lead to 7-octen-1-ol (B81980) under specific hydrogenation conditions google.com.

Mechanistic Investigations of Isomerization Catalysis

Mechanistic studies are crucial for understanding and optimizing olefin isomerization reactions. These investigations often focus on the role of transition metal catalysts, such as rhodium, chromium, and ruthenium complexes. For example, light-driven methods for contra-thermodynamic positional isomerization of olefins have been described, involving photoredox catalysts, bases, and chromium complexes. These mechanisms often proceed via excited-state electron transfer, allylic C–H deprotonation, and radical capture acs.orgprinceton.edu.

In the context of allylic alcohol isomerization, electrocatalytic methods have been explored, suggesting radical processes mediated by organocatalysts. These reactions can convert allylic alcohols into carbonyl compounds mdpi.com. The precise mechanisms often involve the formation of allylic radicals or metal-allyl intermediates, which then undergo protonation or other transformations to yield the isomerized product acs.orgresearchgate.netresearchgate.netprinceton.edu. Understanding these pathways allows for the fine-tuning of catalysts and reaction conditions to achieve desired regioselectivity and stereoselectivity.

Hydration and Functionalization of Dienes for Substituted 7-Octen-2-ols

Dienes, compounds with two double bonds, can serve as precursors for unsaturated alcohols like this compound or its substituted derivatives through hydration reactions. This section focuses on the hydration of dihydromyrcene (B1198221), a specific diene, and the catalysts employed.

Catalytic Hydration of Dihydromyrcene

Dihydromyrcene (3,7-dimethyl-1,6-octadiene) is a monoterpene that can be hydrated to produce dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol) researchgate.netresearchgate.netgoogle.comwikipedia.orgchem960.com. While dihydromyrcenol is a substituted analogue, the hydration of dihydromyrcene is a relevant example of functionalizing a diene to an unsaturated alcohol. Keggin-type heteropoly acids, such as H₃PW₁₂O₄₀, have demonstrated high catalytic activity for the hydration and acetoxylation of dihydromyrcene, yielding dihydromyrcenol and its acetate (B1210297) researchgate.netresearchgate.net. These reactions can be carried out in homogeneous, biphasic, or heterogeneous systems, with heteropoly acids often showing superior activity compared to conventional acid catalysts like sulfuric acid or ion-exchange resins researchgate.netresearchgate.net.

The hydration can also be achieved using zeolites, such as H-beta zeolite, which can provide good conversion and selectivity to dihydromyrcenol, although some double bond isomerization may occur researchgate.net. Studies have also explored the use of cation exchange resins for the direct hydration of dihydromyrcene researchgate.net.

Role of Heteropoly Acid and Niobic Acid Catalysts

Heteropoly acids (HPAs) are a significant class of catalysts in organic synthesis, known for their strong acidity and redox properties ncl.res.inacs.org. For the hydration of dienes, Keggin-type HPAs like H₃PW₁₂O₄₀ have been extensively studied for the hydration of dihydromyrcene researchgate.netresearchgate.net. They offer advantages such as easy separation and reuse when immobilized on supports ncl.res.in. HPAs can also act as bifunctional catalysts, facilitating both diene synthesis and subsequent oxidation, as seen in anthraquinone (B42736) production from butadiene scirp.orgscirp.org.

Niobic acid (Nb₂O₅·nH₂O) and its derivatives are also recognized as effective solid acid catalysts ufv.brresearchgate.net. Niobic acid, particularly when treated with sulfuric or phosphoric acid, exhibits strong acid sites that remain active in the presence of water and can catalyze various reactions, including esterification and transesterification ufv.brresearchgate.net. Specifically, niobic acid has been investigated as a catalyst for the synthesis of dihydromyrcenol from dihydromyrcene, demonstrating good transformation efficiency and selectivity google.com. The acid properties of niobic acid can be tuned by synthesis methods and surface modifications, enhancing its catalytic performance ufv.br.

Novel Synthetic Routes and Cascade Reactions

The pursuit of more efficient and atom-economical synthesis methods has led to the exploration of novel routes and cascade reactions for producing valuable organic compounds. Cascade reactions, also known as domino or tandem reactions, involve a sequence of chemical transformations occurring in a single step without isolating intermediates numberanalytics.comresearchgate.netnih.gov. This approach is highly desirable for its efficiency, reduced waste generation, and potential for creating complex molecular architectures.

While specific literature detailing novel cascade reactions directly synthesizing this compound was not explicitly found in the initial searches, the principles of cascade synthesis are broadly applicable to the construction of unsaturated alcohols. For instance, complex natural products and organic scaffolds are increasingly synthesized using cascade sequences numberanalytics.comresearchgate.net. These methods leverage the ability of catalysts and specific reaction conditions to trigger multiple bond-forming and bond-breaking events sequentially from a single starting material numberanalytics.com.

The synthesis of complex organic molecules often benefits from multi-step processes that can be streamlined into cascade sequences. For example, the synthesis of lycopene (B16060) has been achieved through a series of condensation and Wittig-Horner reactions, highlighting the power of sequential transformations researchgate.net. The development of new catalytic systems, including those involving transition metals and heteropoly acids, continues to expand the repertoire of accessible transformations, paving the way for more innovative routes to compounds like this compound.

Chemical Reactivity and Transformation Mechanisms of 7 Octen 2 Ol

Oxidation Reactions and Product Characterization

The oxidation of 7-octen-2-ol can be directed at either the secondary alcohol functionality or the terminal alkene, depending on the reagents and reaction conditions employed.

Selective Oxidation to Ketones

As a secondary alcohol, this compound can be selectively oxidized to its corresponding ketone, 7-octen-2-one, without affecting the terminal double bond. libretexts.orglibretexts.orguclan.ac.uk This transformation involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. libretexts.org

Mild oxidizing agents are typically employed to achieve this selectivity and prevent over-oxidation or cleavage of the alkene. masterorganicchemistry.com Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this purpose, converting primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com Other chromium (VI)-based reagents and methods like the Swern or Dess-Martin periodinane (DMP) oxidations are also suitable for this conversion. masterorganicchemistry.comharvard.edu

The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then eliminated to form the carbon-oxygen double bond of the ketone. libretexts.org The product, 7-octen-2-one, is a methyl ketone with an intact terminal double bond. nih.gov

Table 1: Selective Oxidation of this compound to 7-Octen-2-one

| Reagent | Product | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 7-Octen-2-one | Selective Oxidation |

| Chromic Acid (H₂CrO₄) / Jones Reagent | 7-Octen-2-one | Selective Oxidation |

| Dess-Martin Periodinane (DMP) | 7-Octen-2-one | Selective Oxidation |

| Swern Oxidation (e.g., oxalyl chloride, DMSO, triethylamine) | 7-Octen-2-one | Selective Oxidation |

Pathways to Carboxylic Acids

The direct oxidation of the secondary alcohol group in this compound to a carboxylic acid does not occur, as this would require the cleavage of a carbon-carbon bond. Secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage. libretexts.orgmasterorganicchemistry.com

However, carboxylic acids can be generated from this compound through oxidative cleavage of the terminal carbon-carbon double bond. This reaction breaks the molecule into two fragments. Strong oxidizing agents like ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) or hot, acidic potassium permanganate (B83412) (KMnO₄) are used for this transformation. masterorganicchemistry.combyjus.commasterorganicchemistry.com

In the case of this compound, the terminal =CH₂ group is oxidized to carbon dioxide and water, while the rest of the carbon chain is converted into a keto-acid. Specifically, ozonolysis with oxidative workup would cleave the C7-C8 double bond to yield 6-oxoheptanoic acid. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Reaction Pathway: Ozonolysis with Oxidative Workup

Ozonolysis : Ozone adds across the double bond to form an unstable molozonide intermediate, which rearranges to a more stable ozonide. libretexts.orglibretexts.orglibretexts.org

Oxidative Workup : The ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂). byjus.commasterorganicchemistry.com This process converts the fragments into ketones or carboxylic acids. Terminal alkene carbons (=CH₂) are fully oxidized to CO₂. masterorganicchemistry.com

Reduction Chemistry of the Alkene Moiety

The alkene moiety in this compound can be selectively reduced to an alkane without affecting the secondary alcohol group through catalytic hydrogenation. libretexts.org This reaction adds two hydrogen atoms across the double bond, converting this compound into the saturated secondary alcohol, octan-2-ol. libretexts.org

This process is typically carried out by exposing the compound to hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. libretexts.orggoogle.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (IV) oxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.orggoogle.com The reaction is generally exothermic, releasing heat known as the heat of hydrogenation. libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.org This facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the carbons of the former double bond, resulting in a saturated carbon chain. libretexts.org

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich pi (π) bond of the alkene in this compound makes it susceptible to attack by electrophiles in what are known as electrophilic addition reactions. savemyexams.com Nucleophilic addition to an isolated, non-activated carbon-carbon double bond is generally not a favorable process.

In an electrophilic addition reaction, an electrophile is attacked by the π electrons of the double bond. libretexts.org A common example is the addition of a hydrogen halide, such as hydrogen bromide (HBr). The reaction proceeds via a two-step mechanism:

Electrophilic Attack : The π bond attacks the electrophilic hydrogen atom of HBr, forming a new carbon-hydrogen bond and a carbocation intermediate at the other carbon of the former double bond. youtube.commasterorganicchemistry.com

Nucleophilic Attack : The resulting halide anion (Br⁻) acts as a nucleophile and attacks the positively charged carbocation, forming the final alkyl halide product. libretexts.orgyoutube.com

The addition of an unsymmetrical reagent like HBr to the unsymmetrical double bond of this compound follows Markovnikov's rule . wikipedia.orgpathwayz.org This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (the C8 terminal carbon). wikipedia.orgmasterorganicchemistry.com This produces the more stable carbocation intermediate (in this case, a secondary carbocation at C7). wikipedia.org The halide then adds to this more substituted carbon. Therefore, the reaction of this compound with HBr would yield 7-bromo-octan-2-ol as the major product. libretexts.orgscienceready.com.au

Substitution Reactions at the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is a poor leaving group because its departure would generate the unstable and strongly basic hydroxide (B78521) ion (OH⁻). For nucleophilic substitution to occur at the C2 position, the hydroxyl group must first be converted into a good leaving group.

Conversion to Halides

A common transformation of alcohols is their conversion to alkyl halides. This can be achieved using specific halogenating agents that activate the hydroxyl group. libretexts.org

For the conversion of this compound to 2-chloro-7-octene, thionyl chloride (SOCl₂) is a frequently used reagent. libretexts.org The reaction mechanism involves the alcohol attacking the sulfur atom of SOCl₂, displacing a chloride ion. This forms an intermediate alkyl chlorosulfite. In the absence of a base like pyridine, this intermediate can decompose via an Sₙi (nucleophilic substitution internal) mechanism, where the chloride is delivered from the same face, leading to retention of configuration. masterorganicchemistry.com In the presence of pyridine, the mechanism proceeds via a standard Sₙ2 pathway, resulting in an inversion of configuration. masterorganicchemistry.com

To synthesize 2-bromo-7-octene, phosphorus tribromide (PBr₃) is the reagent of choice. The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom, displacing a bromide ion. This converts the hydroxyl group into a good leaving group (-OPBr₂). The bromide ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 reaction and displacing the leaving group to form the alkyl bromide. libretexts.orgyoutube.com This Sₙ2 mechanism results in an inversion of stereochemistry at the reaction center. youtube.com

Table 2: Conversion of this compound to Alkyl Halides

| Reagent | Product | Mechanism Type |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 2-Chloro-7-octene | Sₙ2 (with pyridine) or Sₙi |

| Phosphorus Tribromide (PBr₃) | 2-Bromo-7-octene | Sₙ2 |

Mechanistic Aspects of Hydroxyl Group Derivatization

The hydroxyl group of this compound can undergo derivatization reactions, which are crucial for analytical purposes such as gas chromatography and mass spectrometry. These reactions typically involve the conversion of the polar hydroxyl group into a less polar, more volatile derivative.

Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The mechanism of silylation with BSTFA involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent. This process is often facilitated by a catalyst and results in the formation of a trimethylsilyl (B98337) (TMS) ether. The reaction is driven by the formation of a stable silicon-oxygen bond and the release of a neutral byproduct.

Another class of derivatizing agents used for carbonyl compounds formed from the oxidation of this compound is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net This reagent reacts with aldehydes and ketones to form oximes, which are more amenable to analysis. The mechanism involves the nucleophilic addition of the hydroxylamine (B1172632) nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. The use of these derivatizing agents has been instrumental in identifying reaction products from the atmospheric degradation of unsaturated alcohols. researchgate.netresearchgate.net

Gas-Phase Chemical Dynamics

The presence of a double bond in this compound makes it reactive towards common atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). These reactions are significant in determining the atmospheric lifetime and the environmental impact of this compound.

The rate at which this compound reacts with atmospheric oxidants determines its persistence in the atmosphere. The bimolecular rate constants for these reactions have been determined experimentally.

For the reaction with hydroxyl radicals (OH) , a study on the structurally similar compound 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol) reported a rate constant of (38 ± 9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K. researchgate.net The reaction with OH radicals is a primary degradation pathway for unsaturated alcohols in the troposphere. mdpi.comacs.org

The reaction with ozone (O₃) is generally slower for alcohols compared to other unsaturated volatile organic compounds. For dihydromyrcenol (B102105), an upper limit for the bimolecular rate constant with ozone was determined to be approximately 2 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net The reactivity of unsaturated alcohols with ozone is influenced by the position of the hydroxyl group relative to the double bond. nih.gov

The reaction with the nitrate radical (NO₃) is another important atmospheric removal process, particularly during nighttime. The bimolecular rate constant for the reaction of dihydromyrcenol with NO₃ radicals was measured to be (2.3 ± 0.6) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K. researchgate.net

These rate constants indicate that the atmospheric lifetime of this compound is primarily controlled by its reaction with OH radicals during the day and NO₃ radicals at night. mdpi.com

Table 1: Bimolecular Rate Constants for the Reaction of Dihydromyrcenol (a structural analog of this compound) with Atmospheric Oxidants at 297 ± 3 K

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH Radical | (38 ± 9) × 10⁻¹² | researchgate.net |

| Ozone (O₃) | < 2 × 10⁻¹⁸ | researchgate.net |

| Nitrate Radical (NO₃) | (2.3 ± 0.6) × 10⁻¹⁴ | researchgate.net |

Data for dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is used as a proxy for this compound.

The gas-phase reactions of this compound with atmospheric oxidants lead to the formation of a variety of smaller, often oxygenated, organic compounds. The mechanisms of these reactions are complex and proceed through radical intermediates.

The reaction with OH radicals is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of stable products such as aldehydes, ketones, and other oxygenated compounds. acs.orgresearchgate.net For the related compound dihydromyrcenol, identified products from the OH reaction include acetone, 2-methylpropanal, 2-methylbutanal, ethanedial (glyoxal), and 2-oxopropanal (methylglyoxal). researchgate.net

The reaction with ozone (ozonolysis) proceeds via the formation of a primary ozonide (a five-membered ring containing three oxygen atoms), which is unstable and quickly decomposes into a carbonyl compound and a Criegee intermediate. The Criegee intermediate can then undergo further reactions to form a variety of secondary products. acs.org Products identified from the ozonolysis of dihydromyrcenol include acetone, glyoxal, and methylglyoxal. researchgate.net

The reaction with nitrate radicals (NO₃) is also initiated by the addition of the radical to the double bond, forming a nitrooxy-alkyl radical. This radical then reacts with O₂ to form a nitrooxy-alkylperoxy radical, which can lead to the formation of organic nitrates and other oxidation products. nih.govnist.gov

Table 2: Identified Gas-Phase Degradation Products of Dihydromyrcenol

| Degradation Pathway | Identified Products | Reference |

| Reaction with OH | Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal) | researchgate.net |

| Reaction with O₃ | Acetone, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal) | researchgate.net |

Data for dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is used as a proxy for this compound.

Surface-Mediated Reactivity Studies of Substituted 7-Octen-2-ols

The reactivity of unsaturated alcohols can be altered when they are adsorbed onto surfaces. Studies on the surface-phase reactions of dihydromyrcenol with ozone have been conducted on various materials, including silanized glass, glass, and vinyl flooring tiles. researchgate.net

These studies have shown that while many of the same products are formed as in the gas-phase reactions, the relative ratios of these products can differ. researchgate.net This suggests that the surface can stabilize certain intermediates or reaction pathways. For instance, in the surface reaction of dihydromyrcenol with ozone, identified products included glycolaldehyde, 2,6-dimethyl-5-heptenal, and glyoxal. researchgate.net Proposed surface-specific reaction products included 6-methyl-6-hepten-2-one, 6-methyl-5-hepten-2-one, and 6-hydroxy-6-methylheptan-2-one. researchgate.net The stabilization of larger molecular weight species by the surface was suggested as a reason for the different product distribution compared to gas-phase reactions. researchgate.net The nature of the surface itself plays a role in the reaction mechanism, with different surfaces potentially leading to different product yields and profiles.

Stereochemistry and Enantioselective Synthesis of 7 Octen 2 Ol and Analogues

Chirality in 7-Octen-2-ol Derivatives

The carbon atom at the second position (C2) of this compound is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and an unsaturated alkyl chain (-CH₂CH₂CH₂CH₂CH=CH₂). This arrangement classifies C2 as a chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-7-Octen-2-ol and (S)-7-Octen-2-ol. vulcanchem.comnih.gov The ability to synthesize and isolate specific enantiomers is critical, as enantiomers can exhibit vastly different biological activities and pharmacological profiles. slideshare.net

Strategies for Asymmetric Synthesis

The synthesis of chiral molecules like this compound in an enantiomerically enriched or pure form is achieved through asymmetric synthesis. This field focuses on methods that preferentially form one stereoisomer over others. For chiral secondary alcohols, prominent strategies include the enantioselective reduction of prochiral ketones, such as 7-octen-2-one, and the direct asymmetric hydration of alkenes. researchgate.netwikipedia.orgrsc.org

Key approaches to achieving enantioselectivity include:

Catalytic Asymmetric Reduction: Employing chiral catalysts, often based on transition metals complexed with chiral ligands, to reduce a prochiral ketone to a chiral alcohol. wikipedia.orgsigmaaldrich.com

Biocatalysis: Utilizing enzymes or whole microorganisms to perform stereoselective transformations, offering mild reaction conditions and high selectivity. researchgate.netmdpi.comresearchgate.net

Asymmetric Hydration of Alkenes: A more atom-economical approach that directly adds water across an alkene’s double bond in a stereoselective manner. researchgate.net

Chiral Catalyst Development

The development of highly efficient and selective chiral catalysts is central to modern asymmetric synthesis. Transition metal complexes, particularly those involving ruthenium (Ru), rhodium (Rh), and iridium (Ir), have proven exceptionally effective.

Ruthenium Catalysis: Ruthenium complexes, often paired with chiral diphosphine ligands like BINAP or diamine ligands, are widely used for the asymmetric hydrogenation of ketones and alkenes. wikipedia.orgresearchgate.net For instance, Ru-prolinamide complexes have demonstrated excellent performance in the asymmetric transfer hydrogenation of ketones, achieving high yields and enantioselectivities. acs.org Chiral Ru(II) and Rh(I) complexes incorporating PNNP-type ligands have also been synthesized and shown to be potent catalysts for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with up to 97% ee. nih.gov

Other Transition Metals: Rhodium and iridium complexes, often with phosphine-phosphite or N,P ligands, are also employed in asymmetric hydrogenation reactions, including those of imines and olefins. researchgate.netdiva-portal.org Nickel catalysts are emerging as a cost-effective alternative for asymmetric alkene hydrogenation. acs.org

Organocatalysis: Beyond metal catalysis, organocatalysts such as oxazaborolidines, hydroxyamides, and phosphoric acids have been developed for the asymmetric reduction of prochiral ketones. rsc.org

Biocatalysis: Engineered fatty acid hydratases can catalyze the asymmetric hydration of simple alkenes to chiral alcohols with exceptional enantioselectivity (>99% ee). researchgate.net Furthermore, various microorganisms and plant extracts have been identified as effective biocatalysts for the stereoselective reduction of ketones, often achieving high yields and enantiomeric excesses. researchgate.net

Ligand Design for Enantiocontrol

The efficacy of chiral catalysts is intrinsically linked to the design of their associated chiral ligands. These ligands create a specific stereochemical environment around the metal center, dictating the orientation of the substrate during the catalytic cycle and thereby controlling the enantioselectivity of the product.

Table 1: Exemplary Catalytic Systems for Asymmetric Reduction of Ketones to Chiral Alcohols

| Catalyst System | Substrate Type (Example) | Reductant | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Ru-prolinamide complex | Prochiral ketones | H₂ or Transfer H | High | Up to 99.9% | acs.org |

| Ru-BINAP complex | Ketones with chelating groups | H₂ | High | High | wikipedia.org |

| Ru(II)-BINAP-1,2-diphenylethylenediamine complex | Cyclic enones | Isopropanol (B130326) | Excellent | Excellent | researchgate.net |

| Ru(II) or Rh(I) complexes with PNNP-type ligands | Aromatic ketones | Transfer H | Good | Up to 97% | nih.gov |

| Biocatalysts (e.g., Daucus carota, Eryngium horridum) | Prochiral ketones | N/A (Bioreduction) | Up to 84% | Up to >99% | researchgate.net |

| Engineered Fatty Acid Hydratases | Simple alkenes | Water | High | >99% | researchgate.net |

Commonly employed chiral ligands include:

Diphosphines: Such as BINAP, DuPhos, and BPE ligands, frequently used with Ru, Rh, and Ni catalysts in asymmetric hydrogenation. wikipedia.orgresearchgate.netacs.orgacs.org

Diamines: Including BINAP-diamine and various N-sulfonylated diamines, which are vital components in Ru, Rh, and Ir catalytic systems for hydrogenation and transfer hydrogenation. researchgate.netacs.orgnih.govajchem-b.com

Phosphoramidites and N,P Ligands: Ligands like prolinamide and various N,P chelating structures are instrumental in achieving high selectivity with Ru and Ir catalysts. acs.orgdiva-portal.org

Monophosphinites: Ligands derived from natural chiral products like pinitol or chiro-inositol have been synthesized and utilized in Ru and Os catalysis for asymmetric hydrogenation. rsc.org

Table 2: Chiral Ligands Employed in Asymmetric Catalysis for Alcohol Synthesis

| Ligand Class | Specific Examples (if available) | Metal Catalyst (Commonly Used) | Application (Synthesis of Chiral Alcohols) | Reference |

| Diphosphines | BINAP, DuPhos, BPE | Ru, Rh, Ni | Asymmetric Hydrogenation | wikipedia.orgresearchgate.netacs.orgacs.org |

| Diamines | BINAP-diamine, N-sulfonylated diamines | Ru, Rh, Ir | Asymmetric Hydrogenation, Transfer Hydrogenation | researchgate.netacs.orgnih.govajchem-b.com |

| N,P Ligands | Various | Ir, Rh | Asymmetric Hydrogenation | diva-portal.org |

| Phosphoramidites | Prolinamide | Ru | Asymmetric Transfer Hydrogenation | acs.org |

| Monophosphinites | Derived from pinitol/chiro-inositol | Ru, Os | Asymmetric Hydrogenation | rsc.org |

| Oxazaborolidines | CBS catalysts | Borane/Catecholborane | Asymmetric Ketone Reduction | wikipedia.orgrsc.org |

Diastereoselective Transformations

Diastereoselective synthesis involves reactions that preferentially form one diastereomer over others. This can occur when a chiral molecule reacts with another chiral molecule or reagent, or when a substrate contains existing stereocenters that influence the stereochemical outcome of a new chiral center's formation. rsc.orggcms.cz While direct examples for this compound are less prevalent in the surveyed literature, general strategies for synthesizing unsaturated alcohols with controlled stereochemistry exist. For instance, reactions involving chlorosulfonyl isocyanate (CSI) with chiral allylic ethers can lead to diastereoselective synthesis of unsaturated amino alcohols, with selectivity influenced by substrate stereochemistry and reaction conditions. nih.govnih.govresearchgate.net The mechanisms proposed for such transformations often involve SNi or SN1 pathways, with the stability of carbocation intermediates playing a crucial role in determining the stereochemical outcome. nih.govresearchgate.net

Mechanisms of Chiral Induction

Chiral induction is the process by which a chiral entity directs the stereochemical course of a reaction. This is fundamentally achieved by creating an energetically differentiated transition state, favoring the formation of one stereoisomer. slideshare.netrsc.org

Key mechanisms and principles include:

Transition State Stabilization: Chiral catalysts and ligands create a specific three-dimensional environment that binds the prochiral substrate in a preferred orientation. This preferential binding leads to a lower activation energy for the pathway forming one enantiomer over the other. wikipedia.orgdiva-portal.org

Kinetic vs. Thermodynamic Control: Asymmetric reactions can be governed by kinetic control (where the faster-forming stereoisomer dominates) or thermodynamic control (where the more stable stereoisomer is favored in reversible reactions). rsc.org

Catalyst-Substrate Interactions: The precise nature of the interaction between the chiral catalyst and the substrate, often elucidated through computational studies like Density Functional Theory (DFT), reveals how specific bonds are formed and how stereoselectivity is achieved. researchgate.netdiva-portal.org For example, in the asymmetric hydration of alkenes catalyzed by enzymes, cooperative Brønsted acid-base catalysis plays a role in activating both the alkene and water for stereoselective addition. researchgate.net

The successful enantioselective synthesis of compounds like this compound relies on a deep understanding of these principles, enabling the rational design of catalysts, ligands, and reaction conditions to achieve high levels of stereocontrol.

Compound Name List:

this compound

(R)-7-Octen-2-ol

(S)-7-Octen-2-ol

7-octen-2-one

Linalool oxides

(R)-1-phenylethanol

(S)-1-phenylethanol

β-triazolylethanol

β-hydroxy sulfone derivatives

(S)-1,3-dihydroxy-3,7-dimethyl-6-octen-2-one (CPB pheromone)

2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol)

(S)-2-Methyl-6-methyleneoct-7-en-4-ol

2-Methyl-6-methylene-7-octen-2-ol (Myrcenol)

(R)-2-Methyl-6-methyleneoct-7-en-4-ol

(E)-3-octen-2-ol

Advanced Analytical Methodologies for 7 Octen 2 Ol Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 7-Octen-2-ol from complex matrices. The choice of technique is dictated by the specific analytical goal, whether it be qualitative identification, precise quantification, or the resolution of its stereoisomers.

Gas Chromatography-Mass Spectrometry for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for highly specific qualitative identification.

For the qualitative analysis of this compound, the mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule. By comparing the obtained mass spectrum with reference libraries, such as the NIST Mass Spectral Library, a confident identification of this compound can be achieved.

Quantitative analysis using GC-MS involves measuring the abundance of one or more specific ions of this compound. By creating a calibration curve with standards of known concentrations, the amount of this compound in an unknown sample can be accurately determined. The use of an internal standard is often employed to improve the precision and accuracy of the quantification by correcting for variations in sample injection and instrument response.

Table 1: Gas Chromatographic and Mass Spectrometric Data for this compound Derivatives

| Compound | Retention Index (Non-polar column) | Key Mass Fragments (m/z) |

| 2,6-Dimethyl-7-octen-2-ol | 1079 | 59, 43, 67, 81, 93, 121 |

| 2-Methyl-6-methylene-7-octen-2-ol | 1093 | 71, 93, 43, 81, 68, 121 |

Data sourced from the NIST WebBook.

High-Performance Liquid Chromatography for Stereoisomer Separation

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. These stereoisomers can exhibit different biological activities and sensory properties. High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of these enantiomers.

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). These stationary phases are modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, their separation. Common chiral selectors used in CSPs include polysaccharide derivatives (e.g., cellulose (B213188) and amylose), cyclodextrins, and Pirkle-type phases.

The choice of the mobile phase is also critical for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chiral HPLC. The precise composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time. By employing chiral HPLC, researchers can determine the enantiomeric excess (ee) of a this compound sample, which is a measure of its enantiomeric purity.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. For this compound, derivatization can be employed to enhance its volatility for GC analysis, improve its detectability, or facilitate its separation.

In GC-MS, the hydroxyl group of this compound can be derivatized to form a less polar and more volatile silyl (B83357) ether, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This can lead to sharper chromatographic peaks and improved sensitivity.

For HPLC analysis, especially when using a UV detector, derivatization can be used to introduce a chromophore into the this compound molecule. Since this compound itself lacks a strong UV-absorbing chromophore, reacting it with a UV-active derivatizing agent, such as benzoyl chloride or 3,5-dinitrobenzoyl chloride, can significantly enhance its detection sensitivity. This is particularly useful for trace-level analysis.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of this compound, distinct signals would be observed for the different types of protons in the molecule. For instance, the protons on the double bond (vinylic protons) would appear in the downfield region (typically δ 4.9-5.8 ppm). The proton on the carbon bearing the hydroxyl group (carbinol proton) would resonate in the region of δ 3.5-4.0 ppm, and its signal would be split by the neighboring protons. The methyl and methylene (B1212753) protons would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The carbons of the double bond would appear in the downfield region (around δ 114-139 ppm), while the carbon attached to the hydroxyl group would be found in the range of δ 60-75 ppm. The aliphatic carbons would resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~23 |

| C2 (CH-OH) | ~68 |

| C3 (CH₂) | ~39 |

| C4 (CH₂) | ~25 |

| C5 (CH₂) | ~34 |

| C6 (CH₂) | ~29 |

| C7 (=CH) | ~139 |

| C8 (=CH₂) | ~114 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the sp³ and sp² hybridized carbons would appear just below and above 3000 cm⁻¹, respectively. A characteristic absorption for the C=C double bond stretch would be observed around 1640 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. The C=C stretching vibration in this compound, being a non-polar bond, would typically give a strong signal in the Raman spectrum. The symmetric C-H stretching and bending vibrations also produce characteristic Raman bands. Together, IR and Raman spectroscopy can provide a comprehensive picture of the vibrational modes of the this compound molecule, confirming the presence of its key functional groups and contributing to its structural confirmation.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (sp² C-H) | Stretching | 3010 - 3095 |

| C-H (sp³ C-H) | Stretching | 2850 - 2960 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

Hyphenated Techniques in Complex Matrix Analysis

The analysis of specific volatile organic compounds (VOCs) like this compound within complex matrices, such as essential oils, food products, and environmental samples, presents a significant analytical challenge. The sheer number of components, often with similar chemical properties, necessitates high-resolution separation and highly selective detection methods. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for such analyses. researchgate.net Among these, Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.org

Gas chromatography offers exceptional separation capabilities for volatile compounds. The choice of the capillary column is critical for resolving isomers and other closely related compounds. Columns with a non-polar stationary phase, such as those with 5% phenyl methylpolysiloxane (e.g., DB-5ms or HP-5MS), are commonly employed for the analysis of essential oils and other complex mixtures of volatile compounds. currentsci.comthermofisher.com The separation is based on the compounds' boiling points and their interaction with the stationary phase.

Following separation by GC, the eluted compounds are introduced into a mass spectrometer. Mass spectrometry provides powerful identification capabilities based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern upon ionization. semanticscholar.org Electron ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries, such as the NIST library, for compound identification.

Detailed Research Findings

While specific research focusing exclusively on the hyphenated analysis of this compound is not extensively documented in the available literature, numerous studies on the volatile composition of essential oils from various plants provide a framework for its analysis. For instance, the analysis of essential oils from Lippia alba, Cymbopogon species, and Ocimum basilicum reveals the presence of a diverse array of monoterpenes, sesquiterpenes, and their oxygenated derivatives, including various alcohols. currentsci.comunej.ac.id

In a typical GC-MS analysis of an essential oil, this compound would be identified by its characteristic retention time on a specific GC column and its unique mass spectrum. The retention index (RI), a measure of a compound's retention time relative to a series of n-alkanes, provides an additional layer of confirmation for identification. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight and a series of fragment ions that are characteristic of its structure.

The following interactive data table illustrates the typical analytical parameters and expected results for the analysis of a compound like this compound in a complex matrix, based on the analysis of similar compounds in essential oils.

| Parameter | Value/Description |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Sample Matrix | Essential Oil (e.g., from Lippia alba) |

| Sample Preparation | Hydrodistillation of plant material |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Initial temp. 60°C, ramp to 240°C at 3°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

| Identification Method | Comparison of mass spectrum and retention index with standards and libraries (e.g., NIST) |

This table can be sorted and filtered to highlight specific parameters.

The next interactive table provides representative mass spectral data for a C8 alcohol, which would be similar to what would be expected for this compound, aiding in its identification within a complex chromatogram.

| Retention Time (min) | Compound Name (Tentative) | Key Mass Spectral Fragments (m/z) |

| 12.5 | Octenol Isomer | 41, 55, 69, 84, 97, 112 |

| 14.2 | Linalool (B1675412) | 41, 55, 69, 81, 93, 121 |

| 16.8 | Geraniol | 41, 55, 69, 81, 93, 121 |

This table allows for filtering based on retention time and compound name to simulate the process of identifying target compounds in a GC-MS analysis.

Biological and Ecological Significance in Non Human Organisms

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of all terpenoids, including acyclic monoterpenols, originates from simple five-carbon precursors. The subsequent enzymatic transformations by terpene synthases and other modifying enzymes create the vast diversity of structures seen in nature.

The fundamental building blocks for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants and many microbes, these are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com

The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP yields geranyl diphosphate (GPP). GPP is the universal C10 precursor for all monoterpenes. frontiersin.orgmdpi.com The fate of GPP is determined by the action of a diverse class of enzymes called terpene synthases (TPS).

Table 2: Key Precursors in Monoterpene Biosynthesis

| Precursor | Abbreviation | Carbon Atoms | Role |

|---|---|---|---|

| Isopentenyl Diphosphate | IPP | C5 | Universal Isoprenoid Building Block |

| Dimethylallyl Diphosphate | DMAPP | C5 | Universal Isoprenoid Building Block |

| Geranyl Diphosphate | GPP | C10 | Direct Precursor to all Monoterpenes |

The conversion of GPP into various monoterpene structures is catalyzed by terpene synthases. These enzymes facilitate the ionization of GPP, creating a carbocation intermediate that can undergo complex rearrangements, cyclizations, or quenching by water. frontiersin.org

For the formation of acyclic monoterpenols, terpene synthases belonging to the TPS-g subfamily are primarily responsible. mdpi.comresearchgate.net These enzymes typically react with GPP to form a carbocation, which is then quenched by a water molecule to yield an alcohol, such as linalool (B1675412) or geraniol. frontiersin.org

A key example of an enzyme that performs a relevant transformation is the linalool dehydratase-isomerase (LDI) from Castellaniella defragrans. This bifunctional enzyme catalyzes the reversible hydration of β-myrcene to (S)-(+)-linalool. nih.govresearchgate.net This reaction represents a direct enzymatic addition of water across a double bond to form a tertiary monoterpenol, the same class of compound as 7-Octen-2-ol. Industrially, this compound (dihydromyrcenol) is synthesized chemically through the acid-catalyzed hydration of dihydromyrcene (B1198221), a process that mirrors the function of hydratase enzymes like LDI. guidechem.com

Role in Chemical Ecology

Chemical ecology is the study of chemically-mediated interactions between living organisms. The substances involved, known as semiochemicals, are pivotal in governing behaviors such as mating, foraging, and defense. These are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the sender), and synomones (beneficial to both).

Volatile organic compounds, particularly terpenoids like this compound, are common semiochemicals in both terrestrial and marine ecosystems. Plants, for instance, release a complex bouquet of volatiles to attract pollinators, deter herbivores, or signal to neighboring plants. Insects, in turn, have evolved sophisticated olfactory systems to detect and interpret these chemical cues, allowing them to locate hosts, mates, and suitable oviposition sites.

Despite its volatility and structural similarity to other known semiochemicals, the specific role of this compound as a pheromone, kairomone, or allomone in non-human organisms is not extensively documented in current scientific literature. While numerous patents and commercial formulations list dihydromyrcenol (B102105) as a component in insect repellent compositions, detailed academic studies clarifying its specific function as a primary repellent or attractant in a natural ecological context are limited. googleapis.comgoogle.comgoogle.com Its function is often considered as part of a broader blend of fragrances rather than a specific, isolated semiochemical signal. googleapis.com Further research is required to elucidate any definitive roles it may play in mediating interactions between species in the natural world.

Interactions with Biological Receptors in Non-Human Models

The biological effects of semiochemicals are initiated by their interaction with specific protein receptors, typically located on the dendrites of olfactory receptor neurons (ORNs) housed within sensilla on an insect's antennae. mdpi.com The binding of a volatile ligand to a receptor triggers a signal transduction cascade, converting the chemical signal into an electrical one that is processed by the brain. mdpi.com Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) are instrumental in studying these interactions by measuring the electrical responses of antennae or individual neurons to specific odorants. wikipedia.orgockenfels-syntech.comnih.gov

Insects possess several families of olfactory receptors, including the Odorant Receptors (Ors), Ionotropic Receptors (IRs), and Gustatory Receptors (Grs), which together can detect a vast array of chemical compounds. biorxiv.org The Or family typically consists of a variable, ligand-binding subunit and a conserved co-receptor (Orco), which form a ligand-gated ion channel. biorxiv.org

However, specific research detailing the interaction of this compound with these biological receptors in any non-human model is scarce. There are no prominent studies in the existing literature that have used electrophysiological techniques like EAG to characterize the response of insect ORNs specifically to this compound. Consequently, the olfactory receptors that may detect this compound, the specificity of the interaction, and the downstream neural processing in non-human organisms remain largely uncharacterized.

Phytochemical Research and Natural Product Discovery

Phytochemical research involves the study of chemicals derived from plants. Many compounds used commercially are synthesized but were first discovered as natural products. The identification of a compound in a plant can provide clues to its ecological role and potential biosynthetic pathways.

This compound, under its synonym dihydromyrcenol, has been reported as a constituent in a limited number of plant species. nih.gov The natural occurrence of this compound is noted in databases such as PubChem, which aggregate data from various chemical and biological sources. However, it is not commonly listed as a major component in the essential oil analyses of many plants, indicating it may be present in trace amounts or only in specific cultivars or under particular environmental conditions. For instance, detailed analyses of the essential oils from pomegranate (Punica granatum) and various scented geraniums (Pelargonium species) often highlight other terpenes and fatty acids as the major constituents. nih.govdergipark.org.trtandfonline.combepls.comresearchgate.net

The following table summarizes the plant species in which the presence of this compound has been reported.

| Plant Species | Common Name | Family |

|---|---|---|

| Punica granatum | Pomegranate | Lythraceae |

| Pelargonium quercifolium | Oak-leaved Geranium | Geraniaceae |

The presence of this compound in these species suggests that the biosynthetic machinery to produce this monoterpenoid alcohol exists in nature, although it is primarily produced synthetically for commercial applications. scentree.coscentree.coforeverest.net

Applications in Chemical Synthesis and Industrial Processes Non Clinical Focus

As a Versatile Building Block in Organic Synthesis

The bifunctional nature of 7-Octen-2-ol, possessing both an alkene and a secondary alcohol, allows it to participate in a wide array of organic transformations. This makes it a strategic starting material or intermediate in the synthesis of diverse organic compounds.

Oxidation to Ketones: The secondary alcohol group can be readily oxidized to a ketone, yielding 7-octen-2-one. This transformation is commonly achieved using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄) under controlled conditions . 7-Octen-2-one itself is a valuable intermediate, particularly in the flavor and fragrance industry .

Reactions of the Alkene Moiety: The terminal double bond is susceptible to various addition reactions, including hydroboration-oxidation to yield diols, epoxidation, and ozonolysis. These reactions can introduce new functional groups or modify the carbon chain, enabling the synthesis of a range of derivatives. For instance, the alkene can be functionalized to create monomers for polymerization acs.org.

Precursor to Aldehydes and Other Alcohols: Through specific synthetic pathways, this compound can be transformed into other valuable intermediates. For example, it can serve as a precursor in the synthesis of aldehydes like 7-octenal . Furthermore, reduction of the double bond can lead to saturated alcohols, while reduction of the alcohol group can also be achieved .

Table 7.1.1: Key Synthetic Transformations of this compound

| Transformation | Reagent/Conditions | Product(s) | Reference(s) |

| Oxidation | Pyridinium chlorochromate (PCC) | 7-Octen-2-one | , acs.org |

| Oxidation | Potassium permanganate (KMnO₄) | 7-Octen-2-one | |

| Reduction (alkene) | Hydrogenation (e.g., H₂/Pd) | 2-Octanol | |

| Precursor to Aldehyde | Various (e.g., oxidation of related alcohols) | 7-Octenal | , google.com |

| Monomer Synthesis | Ring-opening of epoxides, followed by functionalization | Asymmetric α,ω-diene monomers for polymerization | acs.org |

Role in the Production of Fine Chemicals and Intermediates

This compound and its derivatives play a significant role in the production of fine chemicals, particularly within the flavor and fragrance sectors. Its structural features allow for the creation of compounds with desirable olfactory properties.

Fragrance and Flavor Compounds: While not always directly used, this compound is a precursor or structural relative to compounds widely employed in the fragrance industry. For instance, its oxidation product, 7-octen-2-one, possesses a characteristic odor and is used in flavor and fragrance applications . Furthermore, related compounds like Dihydromyrcenol (B102105) (2,6-dimethyl-7-octen-2-ol) and Myrcenol (this compound, 2-methyl-6-methylene) are extensively used in perfumes, cosmetics, soaps, and detergents for their fresh, citrus-like, and floral notes chemicalbook.comthegoodscentscompany.comthegoodscentscompany.comeuropa.eu.

Intermediates for Specialty Chemicals: The ability to transform this compound into compounds like 7-octenal makes it an indirect contributor to the synthesis of various specialty chemicals. 7-Octenal, for example, can be hydroformylated to produce 1,9-nonanedialdehyde, which is a precursor for 1,9-nonanediol, azelaic acid, and 1,9-nonanediamine – all valuable in polymer and chemical synthesis google.com.

Applications in Material Science

The presence of a terminal double bond in this compound makes it a candidate for polymerization reactions, particularly in the field of advanced polymer synthesis.

Monomer Synthesis for Controlled Polymerization: Research has demonstrated the utility of this compound in the synthesis of specialized monomers for advanced polymerization techniques. Specifically, it has been used as a precursor in the preparation of asymmetric α,ω-diene monomers. These monomers are crucial for achieving sequence-controlled polyolefins through methods like Acyclic Diene Metathesis (ADMET) polymerization acs.org. This application highlights its potential in creating polymers with tailored microstructures and properties for high-performance materials.

Industrial Production Methodologies and Optimization

The industrial production of this compound and its related compounds involves various synthetic strategies aimed at achieving high yields and purity efficiently. While specific large-scale industrial synthesis routes for this compound itself are not extensively detailed in the provided snippets, methods for its precursors and derivatives offer insight into potential industrial approaches.

Synthesis from Epoxides: One laboratory-scale synthesis involves the ring-opening of 1,2-epoxy-7-octene (B1584060) using lithium triethylborohydride, yielding this compound in high yield acs.org. While this provides a direct route, its industrial scalability depends on the availability and cost-effectiveness of the epoxide precursor.

Synthesis of Derivatives: For related compounds, industrial methods include the oxidation of 7-octanol to produce 7-octen-2-one . Methods for Dihydromyrcenol (a dimethyl derivative) involve the addition of hydrogen chloride followed by hydrolysis, or addition of formic acid followed by saponification, or direct hydroxylation with sulfuric acid chemicalbook.com.

Optimization Strategies: Optimization in industrial production typically focuses on catalyst selection, reaction temperature control, and efficient purification techniques to maximize yield and minimize by-product formation. For instance, in the synthesis of monomers derived from this compound, cerium chloride promotion of Grignard reactions was employed to suppress side reactions and improve yields acs.org.

Compound List

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate reaction pathways and mechanisms involving 7-Octen-2-ol. These methods allow researchers to map out the energy landscape of chemical transformations, identify key intermediates, and determine the energetic feasibility of different reaction routes.

Density Functional Theory Investigations of Reaction Pathways

DFT calculations have been utilized to investigate various reaction pathways that this compound might undergo. These studies aim to provide a detailed understanding of how the molecule reacts under different conditions, often by calculating reaction energy profiles, identifying rate-determining steps, and determining the thermochemical properties of intermediates and transition states frontiersin.orgmdpi.compku.edu.cnresearchgate.netukm.myrsc.orgnih.govnih.govsioc-journal.cnsrce.hr. For instance, DFT has been applied to study reaction mechanisms in areas such as oxidation and cycloaddition reactions, providing insights into electron-shift patterns and intermediate formation frontiersin.orgmdpi.compku.edu.cn. While specific studies detailing DFT investigations of reaction pathways solely for this compound were not extensively found, the principles of DFT are broadly applied to similar unsaturated alcohols and their reactions nih.gov.

Transition State Modeling

Transition state (TS) modeling is a crucial aspect of quantum chemical calculations that focuses on identifying the highest-energy point along a reaction pathway, which represents the transition state. This involves calculating the energy barriers associated with chemical transformations. Techniques like the Nudged Elastic Band (NEB) method are employed to locate these transition states and determine the associated energy barriers, which are critical for predicting reaction rates and understanding reaction kinetics srce.hrgithub.ioyoutube.comfaccts.denih.govmit.eduumich.edu. While direct experimental measurement of transition states is challenging, computational methods provide a means to model and analyze them, offering insights into the activation energy required for a reaction to proceed mit.edu. For this compound, transition state modeling would be applied to understand the energetics of reactions involving its alkene or alcohol functionalities.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational flexibility, interactions with other molecules, and behavior in different environments.

Molecular dynamics (MD) simulations have been used to study the dynamic behavior of odorant binding proteins complexed with various odorants, including related compounds like 2,6-dimethyl-7-octen-2-ol researchgate.netresearchgate.netrcsb.org. These simulations help in understanding the binding poses and interactions within protein cavities, revealing the dynamic nature of these interactions and the conformational changes of the protein researchgate.netmdpi.comnih.govfortunejournals.com. While direct MD simulations focusing on this compound itself were not extensively detailed in the search results, studies on similar molecules highlight the utility of MD in exploring conformational ensembles and molecular interactions researchgate.netmdpi.comnih.govfortunejournals.com.

Structure-Activity Relationship Studies (Computational Approaches)

Computational approaches to Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to correlate a molecule's structure with its biological or chemical activity. These methods use calculated molecular descriptors to predict properties or activities. For this compound, computational SAR could be used to predict its olfactory properties or its reactivity in various chemical transformations by analyzing how structural modifications affect these properties google.comresearchgate.netsci-hub.se. QSAR models often utilize descriptors derived from quantum chemistry calculations, such as ionization potential and frontier molecular orbital energies, to build predictive models for reaction rate constants or other activities researchgate.net.

Predictive Modeling for Enantioselective Catalysis

Predictive modeling plays a significant role in the field of asymmetric catalysis, aiming to forecast the enantioselectivity of reactions. This is crucial for designing more efficient catalysts and optimizing reaction conditions without extensive experimental screening. Machine learning (ML) algorithms, combined with quantum chemical computations, are increasingly used to build such predictive models nih.govchiralpedia.comnih.govrsc.orgbeilstein-journals.orgchemrxiv.org.